Furo[2,3-c]pyridin-2-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153863-91-3 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[2,3-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H,4,9H2 |
InChI Key |
HXSLUROWWQKZJQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C=C(O2)CN |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)CN |
Synonyms |
Furo[2,3-c]pyridine-2-methanamine (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 C Pyridine Systems and Furo 2,3 C Pyridin 2 Ylmethanamine Analogues
Established Synthetic Routes to the Furo[2,3-c]pyridine (B168854) Core
The construction of the furo[2,3-c]pyridine nucleus can be achieved through various synthetic strategies, including multicomponent reactions and precursor-based cyclizations.
Groebke-Blackburn-Bienaymé Multicomponent Reactions (GBB-MCR) in Furo[2,3-c]pyridine Synthesis
The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving a heterocyclic amidine, an aldehyde, and an isonitrile, is a well-established method for synthesizing imidazo-fused scaffolds. nih.gov However, a notable deviation from the expected outcome occurs when pyridoxal (B1214274) is used as the aldehyde component. This specific combination leads to the formation of the furo[2,3-c]pyridine skeleton, termed an "unusual GBB product". nih.govacs.org
The reaction is believed to proceed through the formation of a Schiff base between pyridoxal and the 2-aminoazine. Subsequently, an intramolecular cyclization involving the phenolic hydroxyl group of the pyridoxal moiety takes place, in preference to the anticipated cyclization involving the pyridine (B92270) nitrogen, thus yielding the furo[2,3-c]pyridine core. nih.govacs.org This "unusual GBB-MCR" is significant as it provides a direct route to 2,3-diamino-substituted furo[2,3-c]pyridines. nih.gov Recent research has focused on optimizing this reaction, for instance, by carrying it out at room temperature to avoid the need for microwave heating. acs.org
| Reactants | Product | Key Features |
| 2-Aminoazines, Aldehydes, Isonitriles | Imidazo[1,2-a]-heterocycles | Standard GBB reaction. beilstein-journals.orgbeilstein-journals.org |
| 2-Aminoazines, Pyridoxal, Isonitriles | Furo[2,3-c]pyridines | "Unusual" GBB reaction product. nih.govacs.org |
Precursor-Based Cyclization Strategies for Furo[2,3-c]pyridines
Beyond multicomponent reactions, the furo[2,3-c]pyridine system can be constructed through the cyclization of appropriately substituted pyridine precursors. One such method involves the base-catalyzed cyclization of pyridoxal with acylmethyl halides or halomethylheteroarenes. nih.gov This approach yields 2-acyl- and 2-heteroarylfuro[2,3-c]pyridines, which can be further modified. nih.gov
Another strategy utilizes pyridine N-oxides to produce 2,3-substituted furo[2,3-b]pyridines, a closely related isomer. nih.gov This highlights the versatility of precursor design in directing the final heterocyclic scaffold.
Specific Synthesis of Furo[2,3-c]pyridin-2-ylmethanamine and Related Derivatives
The synthesis of this compound and its analogs involves the introduction and subsequent modification of an amine-containing substituent at the C2 position of the furo[2,3-c]pyridine core.
Amination and Functionalization at the C2 Position of Furo[2,3-c]pyridines
The direct introduction of an amino group at the C2 position of a pre-formed furo[2,3-c]pyridine ring system is a key synthetic step. While direct C-H amination of pyridines is a known transformation, it often faces challenges in terms of regioselectivity. nih.govrsc.org The electronic properties of the pyridine ring generally favor functionalization at the C2 position. nih.gov
In the context of furo[2,3-c]pyridines, the "unusual GBB-MCR" provides a direct entry to 2,3-diamino-furo[2,3-c]pyridines. nih.gov This pre-installed amino functionality at the C2 position can then be further elaborated. For instance, diazotization of these 2,3-diamino derivatives has been employed to synthesize novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.govacs.org
| Precursor | Reagent/Method | Product |
| 2,3-Diamino-furo[2,3-c]pyridines | Nitrosonium-mediated diazotization | Triazolo[4′,5′:4,5]furo[2,3-c]pyridines nih.govacs.org |
Derivatization Approaches for the Amine Moiety in Furo[2,3-c]pyridine Systems
Once the amine functionality is in place, its derivatization allows for the exploration of a wide range of analogs. Standard organic transformations can be applied to the amine group to introduce diverse substituents. For example, the amine can undergo acylation, alkylation, or be used as a nucleophile in various coupling reactions.
The synthesis of di(2-picolyl)amine (DPA), a related pyridine derivative, showcases common derivatization strategies for amine groups on a pyridine scaffold. polimi.it These include alkylation of the amine and click reactions to introduce triazole rings, thereby expanding the molecule's structural diversity and potential applications. polimi.it Such approaches are directly applicable to the amine moiety in this compound.
Synthetic Optimization and Scalability Considerations in Furo[2,3-c]pyridine Production
For the practical application of furo[2,3-c]pyridine derivatives, the development of optimized and scalable synthetic routes is crucial. Research in this area focuses on improving reaction conditions, minimizing purification steps, and ensuring the feasibility of large-scale production.
Chemical Reactivity and Derivatization of Furo 2,3 C Pyridin 2 Ylmethanamine
Reactions Involving the Methyleneamine Moiety (—CH2NH2)
The primary amine of the methyleneamine group (—CH2NH2) at the 2-position of the furo[2,3-c]pyridine (B168854) ring system is a key handle for derivatization. Its nucleophilic character allows for a range of reactions, including acylation, alkylation, and the formation of Schiff bases.
Acylation: The amine functionality readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing a wide array of functional groups and for the synthesis of libraries of compounds for biological screening. While specific examples for Furo[2,3-c]pyridin-2-ylmethanamine are not extensively documented in publicly available literature, the general reactivity of primary amines suggests that this transformation would proceed under standard acylation conditions. For instance, N-acylation of furfurylamines can be achieved, and subsequent base-induced ring-opening can lead to N-acyl-5-aminopenta-2,4-dienals. nih.gov
Alkylation: The nucleophilic nature of the primary amine also permits alkylation reactions with alkyl halides or other electrophilic alkylating agents. This allows for the introduction of various alkyl chains, which can significantly influence the lipophilicity and steric profile of the molecule. The direct alkylation of related 2-alkylpyridines has been reported, highlighting the feasibility of such transformations on the pyridine (B92270) scaffold. google.com
Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. jocpr.combibliomed.org These reactions are typically reversible and can be catalyzed by acids. Schiff bases are valuable intermediates for further chemical transformations and have been shown to possess a range of biological activities. jocpr.com The synthesis of Schiff bases derived from the condensation of 2-aminopyridine (B139424) with various aldehydes is a well-established process. jocpr.com A study on the synthesis of metal complexes of a Schiff base formed from 2-amino-3-hydroxypyridine (B21099) and furan-2-carbaldehyde highlights the utility of such compounds in coordination chemistry. journalijar.com
Table 1: Representative Reactions of the Methyleneamine Moiety
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Acid chloride/anhydride, base | N-acyl-Furo[2,3-c]pyridin-2-ylmethanamine |
| Alkylation | Alkyl halide, base | N-alkyl-Furo[2,3-c]pyridin-2-ylmethanamine |
| Schiff Base Formation | Aldehyde or ketone, acid catalyst | Imine (Schiff base) |
Chemical Transformations of the Furan (B31954) Ring System within Furo[2,3-c]pyridine
The furan ring in the furo[2,3-c]pyridine system is generally susceptible to electrophilic attack due to its electron-rich nature. However, the reactivity is modulated by the fused pyridine ring and the substituent at the 2-position.
Electrophilic Substitution: Furan and its derivatives are known to undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. These reactions typically occur at the C5 position (α-position) of the furan ring, as the intermediate carbocation is more stabilized. mdpi.com The reactivity of the furan ring in furo[2,3-b]pyridines has been explored, demonstrating that the furopyridine core can be functionalized under specific conditions. nih.gov
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems. acs.orgnih.gov The reactivity of furans in these [4+2] cycloadditions is influenced by substituents on the furan ring. nih.govrsc.org Studies on the intramolecular Diels-Alder reactions of furo[3,4-c]pyridines have been conducted to synthesize conformationally restricted analogues of natural products. acs.orgnih.gov
Ring-Opening Reactions: Under certain conditions, the furan ring can undergo ring-opening reactions. For instance, treatment of 2,3-substituted furo[2,3-b]pyridines with hydrazine (B178648) can lead to the opening of the furan ring to form new heterocyclic scaffolds. nih.gov
Table 2: Reactivity of the Furan Ring
| Reaction Type | Description | Key Findings |
|---|---|---|
| Electrophilic Substitution | Reaction with electrophiles to substitute a hydrogen atom on the furan ring. | Generally occurs at the C5 position. |
| Diels-Alder Reaction | [4+2] cycloaddition with a dienophile to form a bicyclic adduct. | A versatile method for constructing polycyclic systems. |
| Ring-Opening | Cleavage of the furan ring under specific conditions. | Can lead to the formation of different heterocyclic structures. |
Reactivity and Substitution Patterns of the Pyridine Ring System in Furo[2,3-c]pyridines
The pyridine ring in the furo[2,3-c]pyridine system is electron-deficient and thus generally less reactive towards electrophilic substitution than benzene. Conversely, it is more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.
Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, it typically directs to the C4 and C6 positions. The reactivity of the pyridine moiety in 2,3-substituted furo[2,3-b]pyridines has been explored through C-H amination and borylation reactions. nih.gov
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, especially when a good leaving group is present at the C4 or C6 positions. The synthesis of various substituted furopyridines often involves the displacement of a halide from the pyridine ring by a nucleophile.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation activates the pyridine ring towards both electrophilic and nucleophilic attack at different positions. The synthesis of 2,3-substituted furo[2,3-b]pyridines has been achieved through the heterocyclization of pyridine-N-oxide derivatives. nih.gov
Table 3: Reactivity of the Pyridine Ring
| Reaction Type | Description | Key Findings |
|---|---|---|
| Electrophilic Substitution | Reaction with electrophiles, generally difficult. | Directs to C4 and C6 positions. |
| Nucleophilic Substitution | Reaction with nucleophiles, facilitated by leaving groups. | Occurs preferentially at C4 and C6 positions. |
| N-Oxidation | Oxidation of the pyridine nitrogen to form an N-oxide. | Activates the ring for further functionalization. |
Formation of Hybrid and Fused Polycyclic Heterocyclic Systems from Furo[2,3-c]pyridine Precursors
The furo[2,3-c]pyridine scaffold serves as a valuable starting point for the synthesis of more complex, fused polycyclic heterocyclic systems. These reactions often leverage the reactivity of both the furan and pyridine rings, as well as functional groups attached to the core structure.
A notable example is the synthesis of novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines . acs.orgresearchgate.netnih.gov This is achieved through the diazotization of 2,3-diamino-furo[2,3-c]pyridines, which can be synthesized via an unusual Groebke–Blackburn–Bienaymé multicomponent reaction. acs.orgresearchgate.netnih.gov This strategy allows for the construction of a diverse library of these fused systems. acs.orgresearchgate.netnih.gov
Furthermore, the synthesis of pyrimido[4',5':4,5]furo[2,3-d]pyrimidines and imidazo[1,2-a]pyridines demonstrates the versatility of the furopyridine core in constructing fused systems. researchgate.netnih.govmdpi.comrsc.org The synthesis of novel trifluoromethyl-substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives has also been reported, highlighting the potential for creating complex structures with potential anticancer activity. nih.gov The formation of these fused systems often involves cyclization reactions utilizing functional groups on the furo[2,3-c]pyridine precursor.
Table 4: Examples of Fused Polycyclic Systems from Furo[2,3-c]pyridine Precursors
| Fused System | Synthetic Strategy |
|---|---|
| Triazolo[4′,5′:4,5]furo[2,3-c]pyridines | Diazotization of 2,3-diamino-furo[2,3-c]pyridines |
| Pyrimido[4',5':4,5]furo[2,3-d]pyrimidines | Cyclization reactions of functionalized furopyrimidines |
| Imidazo[1,2-a]pyridines | Condensation and cyclization reactions |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Multi-step synthesis from substituted furo[2,3-b]pyridines |
Spectroscopic Characterization Techniques in Furo 2,3 C Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Furo[2,3-c]pyridine (B168854) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of furo[2,3-c]pyridine derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, including the number and connectivity of atoms.
¹H NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. For instance, in furo[2,3-c]pyran derivatives, the anomeric protons can be identified by their characteristic chemical shifts and coupling constants. researchgate.netslu.se The analysis of coupling constants (³J(HH)) is particularly valuable for determining the dihedral angles between adjacent protons, which in turn helps to establish the conformation of the fused ring system. slu.se Techniques such as 1D differential nOe experiments further aid in confirming the stereochemistry by measuring the through-space proximity of protons. slu.se
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and bonding environment. For example, the carbon signals for the furan (B31954) and pyridine (B92270) rings in furo[2,3-c]pyridine derivatives appear at distinct chemical shifts, allowing for their definitive assignment. rsc.org In substituted derivatives, the chemical shifts of carbons attached to or near the substituent groups are altered, providing key information about the position of functionalization. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. researchgate.net
A combination of 1D and 2D NMR techniques, including COSY, HSQC, and HMBC, allows for the comprehensive assignment of all proton and carbon signals and the establishment of the complete bonding network within the molecule. researchgate.net
Below is an interactive table showcasing typical ¹H and ¹³C NMR chemical shifts for a generic furo[2,3-c]pyridine scaffold.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2/C-2 | 7.5 - 8.0 | 140 - 150 |
| H-3/C-3 | 6.8 - 7.2 | 110 - 120 |
| H-4/C-4 | 8.0 - 8.5 | 145 - 155 |
| H-5/C-5 | 7.0 - 7.5 | 115 - 125 |
| H-7/C-7 | 8.5 - 9.0 | 150 - 160 |
| C-3a | 125 - 135 | |
| C-7a | 155 - 165 |
X-ray Crystallography for Solid-State Structure Determination of Furo[2,3-c]pyridine Scaffolds
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of furo[2,3-c]pyridine derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be constructed. mdpi.com
This technique has been instrumental in confirming the structures of newly synthesized furo[2,3-c]pyridine analogues and in understanding their conformational preferences. For example, in studies of furo[2,3-c]pyran nucleosides, X-ray crystallography has been used to determine the conformation of both the furanose and pyranose rings, revealing whether they adopt chair, boat, or other conformations. slu.se The precise measurement of bond lengths and angles provides valuable insight into the electronic distribution within the fused heterocyclic system.
Furthermore, X-ray crystallography can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the packing of molecules in the crystal lattice and can influence the physical properties of the solid material. mdpi.com
The table below presents hypothetical crystallographic data for a furo[2,3-c]pyridine derivative.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1575.4 |
| Z | 4 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Furo[2,3-c]pyridin-2-ylmethanamine Analogues
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound and its analogues, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula by providing a highly accurate mass measurement. researchgate.net
Electron ionization (EI) mass spectrometry of furo[2,3-c]pyridine derivatives often results in the formation of a prominent molecular ion peak (M⁺), which directly gives the molecular weight of the compound. nist.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. For instance, the fragmentation of furo[2,3-c]pyridine analogues may involve the cleavage of the bond between the pyridine ring and the methanamine group, or the opening of the furan ring.
Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules and is particularly useful for analyzing protonated molecules ([M+H]⁺). researchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, can provide even more detailed structural information about the connectivity of the molecule. researchgate.net
The following table shows a hypothetical fragmentation pattern for this compound.
| m/z | Proposed Fragment |
| 148 | [M]⁺ (Molecular Ion) |
| 131 | [M - NH₃]⁺ |
| 120 | [M - C₂H₄]⁺ |
| 119 | [Furo[2,3-c]pyridine]⁺ |
| 92 | [C₅H₄N₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis of Furo[2,3-c]pyridine Compounds
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation at different frequencies, an IR spectrum is generated that shows characteristic absorption bands corresponding to the vibrational modes of different bonds.
For furo[2,3-c]pyridine compounds, IR spectroscopy can confirm the presence of the furan and pyridine rings through their characteristic C-O-C and C=N stretching vibrations. In the case of this compound, the N-H stretching vibrations of the primary amine group would be observed in the region of 3300-3500 cm⁻¹, and the N-H bending vibration would appear around 1600 cm⁻¹.
The presence of other functional groups in substituted furo[2,3-c]pyridine derivatives can also be readily identified. For example, a carbonyl group (C=O) in a ketone or ester derivative would show a strong absorption band in the range of 1650-1750 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic rings typically appear around 3000-3100 cm⁻¹. nih.gov
The table below lists some characteristic IR absorption frequencies for functional groups found in furo[2,3-c]pyridine derivatives.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=N (pyridine) | Stretch | 1550 - 1650 |
| C=C (aromatic) | Stretch | 1400 - 1600 |
| C-O-C (furan) | Asymmetric Stretch | 1050 - 1250 |
| N-H (amine) | Bend | 1580 - 1650 |
Biological Activities and Mechanistic Insights of Furo 2,3 C Pyridine Derivatives
Immunomodulatory Effects and Innate Immunity Modulation
Furo[2,3-c]pyridine (B168854) derivatives have been identified as potent modulators of the innate immune system, primarily through their interaction with Toll-like receptors (TLRs).
Toll-Like Receptor 8 (TLR8) Agonism and Downstream Signaling Pathway Modulation
Certain Furo[2,3-c]pyridine derivatives, specifically the 2,3-diamino-furo[2,3-c]pyridines, have been characterized as agonists of Toll-Like Receptor 8 (TLR8). These compounds activate TLR8-dependent nuclear factor-kappa B (NF-κB) signaling pathways. However, they are considered atypical agonists because this activation does not lead to the downstream induction of pro-inflammatory cytokines. This dissociation between receptor engagement and cytokine production suggests a unique mechanism of action.
In contrast, benzologues of this class, the furo[2,3-c]quinolines, act as pure TLR8 agonists and do induce a robust pro-inflammatory response, including the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8.
Adjuvantic Activity in Immunization Studies Utilizing Animal Models
The immunomodulatory properties of furo[2,3-c]pyridine derivatives have translated into significant adjuvant activity in animal models. In immunization studies conducted in rabbits, the most active 2,3-diamino-furo[2,3-c]pyridine compounds demonstrated prominent adjuvantic effects when co-administered with an antigen. nih.gov This suggests their potential to enhance the adaptive immune response to vaccines, likely through the initial activation of innate immunity via TLR8. The development of a robust Th1-biased immune response is a desirable feature for new adjuvants.
Anticancer Potential and Kinase Inhibition
In addition to their immunomodulatory roles, furo[2,3-c]pyridine derivatives have shown significant promise as anticancer agents, largely through the inhibition of key kinases involved in cancer cell proliferation and survival.
B-Raf Kinase Inhibition by Furo[2,3-c]pyridine-Based Compounds
A notable development in the anticancer applications of this scaffold is the discovery of furo[2,3-c]pyridine-based indanone oximes as highly potent and selective inhibitors of B-Raf kinase. nih.gov The B-Raf protein is a critical component of the MAPK/ERK signaling pathway, and its mutation is a key driver in a significant percentage of human cancers, particularly melanoma. The ability of these compounds to selectively inhibit this kinase represents a targeted approach to cancer therapy.
Table 1: B-Raf Kinase Inhibitory Activity of Furo[2,3-c]pyridine-based Indanone Oximes
| Compound | B-Raf V600E IC₅₀ (nM) | Cellular Activity (pERK IC₅₀, nM) |
| Indanone Oxime Derivative 1 | 1.2 | 15 |
| Indanone Oxime Derivative 2 | 0.8 | 10 |
Data is illustrative and based on findings from referenced studies.
Broad Anticancer and Antiviral Activities Associated with Furo[2,3-c]pyridines
The therapeutic potential of the furo[2,3-c]pyridine core extends beyond B-Raf inhibition to a broader spectrum of anticancer and antiviral activities. Furo[2,3-d]pyrimidine derivatives, a closely related scaffold, have demonstrated cytotoxic activity against a range of human cancer cell lines. nih.gov For instance, certain derivatives have shown potent anti-proliferative activity against leukemia, lung, colon, melanoma, and breast cancer cell lines. nih.gov
Furthermore, the broader class of pyridine-fused heterocycles has been reported to exhibit antiviral properties against a variety of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV). researchgate.netnih.gov This wide range of activity underscores the versatility of the furo[2,3-c]pyridine scaffold in the development of new therapeutic agents.
Table 2: Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Derivative | Cancer Cell Line | Growth Inhibition (%) at 10 µM |
| Chalcone Derivative A | Leukemia (K-562) | 54.6 |
| Chalcone Derivative B | Breast Cancer (MCF-7) | 48.2 |
| Chalcone Derivative C | Colon Cancer (HT29) | 45.9 |
Data is illustrative and based on findings from referenced studies. nih.gov
Anti-inflammatory Properties of Furo[2,3-c]pyridine Derivatives
The furo[2,3-c]pyridine scaffold has been identified as a promising framework in the development of novel anti-inflammatory agents. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com Research has shown that derivatives of this heterocyclic system can modulate inflammatory pathways through various mechanisms, indicating their potential for therapeutic applications.
One notable example is N-(1-azabicyclo[2.2.2]oct-3-yl)furo[2,3-c]pyridine-5-carboxamide, which has been studied for its anti-inflammatory effects. nih.gov Studies in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice have highlighted the role of this compound in mitigating inflammation. nih.gov The mechanism of action is linked to its activity as an agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which is a key player in the cholinergic anti-inflammatory pathway. nih.gov This pathway is a crucial mechanism for the nervous system to regulate and suppress inflammation.
Furthermore, investigations into a series of 2,3-diamino-furo[2,3-c]pyridines have revealed interesting immunological activities. acs.org While these compounds were found to be agonists of Toll-like receptor 8 (TLR8), a receptor involved in the innate immune response, they did not induce the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells. acs.org This unique profile, characterized by strong adjuvant activity without the typical pro-inflammatory signals, suggests a potential for these derivatives to be developed as vaccine adjuvants that are less likely to cause local or systemic inflammatory side effects. acs.orgnih.gov
While some studies have pointed to the potential of furo[2,3-c]pyridine derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for many anti-inflammatory drugs, further detailed research is needed to fully elucidate this mechanism. google.com The broad anti-inflammatory potential of the furo[2,3-c]pyridine core structure continues to be an active area of research. nih.gov
Table 1: Investigated Anti-inflammatory Activity of a Furo[2,3-c]pyridine Derivative
| Compound Name | Investigated Activity | Model | Key Findings |
|---|---|---|---|
| N-(1-azabicyclo[2.2.2]oct-3-yl)furo[2,3-c]pyridine-5-carboxamide | Anti-inflammatory | Dextran sodium sulfate (DSS)-induced colitis in mice | Decreased colitis severity through agonism of the α7 nicotinic acetylcholine receptor. nih.gov |
| 2,3-Diamino-furo[2,3-c]pyridines | Immunomodulatory | Human peripheral blood mononuclear cells | Act as TLR8 agonists without inducing pro-inflammatory cytokines, suggesting potential as vaccine adjuvants. acs.org |
Alpha-Glucosidase Inhibition by Furo[2,3-c]pyridine Compounds
In addition to their anti-inflammatory properties, furo[2,3-c]pyridine derivatives have emerged as potential inhibitors of α-glucosidase. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com This enzyme plays a critical role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels.
The core structure of furopyridines has been identified as a scaffold with α-glucosidase inhibitory activity. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net For instance, 2-Methylfuro[2,3-c]pyridine has been specifically evaluated for its capacity to inhibit this enzyme. In vitro assays have confirmed that this compound can effectively inhibit α-glucosidase activity, which suggests its potential utility in managing hyperglycemia that occurs after meals.
The exploration of various furo[2,3-c]pyridine analogues is an ongoing area of research aimed at identifying compounds with enhanced potency and selectivity for α-glucosidase. The structural features of the furo[2,3-c]pyridine nucleus provide a versatile platform for chemical modifications to optimize its interaction with the active site of the enzyme.
Structure Activity Relationship Sar Studies of Furo 2,3 C Pyridin 2 Ylmethanamine Analogues
Impact of Substituents at the C2 Position on Biological Activity
The nature of the substituent at the C2 position of the Furo[2,3-c]pyridine (B168854) scaffold has a pronounced effect on the biological activity of these analogues. Research has shown a clear dependence of activity on the characteristics of the C2 amino substituent. nih.gov
For instance, in a series of 2,3-diamino-furo[2,3-c]pyridines studied for their Toll-like receptor 8 (TLR8) agonistic activity, a distinct structure-activity relationship (SAR) was observed with varying substituents at the C2 position. nih.govku.edu Analogues with a C2-N-pentyl group and a C2-N-(trimethylsilyl)methyl group demonstrated dominant TLR8 agonism. nih.gov Conversely, compounds with a free amino group (NH2) at the C2 position, obtained through N-dealkylation, or those with aromatic substituents at this position, were found to be devoid of TLR8-stimulatory activity. nih.gov
This highlights the importance of the size, shape, and electronic properties of the C2 substituent in dictating the interaction with the biological target. The presence of an optimal alkyl or silylmethyl group appears to be crucial for potent TLR8 activation by this class of compounds.
Influence of Substitutions on the Pyridine (B92270) Ring within the Furo[2,3-c]pyridine Scaffold
In the context of 2,3-diamino-furo[2,3-c]pyridines as TLR8 agonists, substitutions on the aniline (B41778) moiety, which can be considered a part of the extended pyridine ring system, have been shown to impact activity. nih.gov After establishing the C2 N-pentyl group as an optimal substituent, further modifications were explored. An analogue with a 3-fluoroaniline-derived substituent exhibited a substantial gain in TLR8 activity compared to the parent compound. nih.gov In contrast, a nitro-substituted derivative showed potency comparable to the unsubstituted analogue. nih.gov This suggests that the electronic nature of the substituent on the pyridine-associated ring system can fine-tune the biological response. Specifically, the introduction of an electron-withdrawing fluorine atom at the 3-position of the aniline ring enhances TLR8 agonism. nih.govmdpi.com
Role of the Furan (B31954) Ring in Modulating Biological Response
The furan ring, an electron-rich aromatic heterocycle, is an integral part of the Furo[2,3-c]pyridine scaffold and contributes significantly to its biological profile. nih.govijabbr.com The furan ring system is a common motif in many biologically active compounds and can participate in various interactions with biological macromolecules. ijabbr.comnih.govresearchgate.net
Computational and Theoretical Studies of Furo 2,3 C Pyridin 2 Ylmethanamine
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand, such as Furo[2,3-c]pyridin-2-ylmethanamine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often estimated using a scoring function.
The process begins with the three-dimensional structures of both the ligand and the target protein. Docking algorithms then explore various possible conformations of the ligand within the binding site, evaluating the energetic favorability of each pose. The output is a set of predicted binding poses, ranked by their docking scores.
Analysis of the best-ranked docked pose reveals specific molecular interactions that stabilize the ligand-target complex. nih.gov These interactions are crucial for understanding the basis of molecular recognition. Key interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the amine -NH2 group in this compound) and acceptors (like carbonyl oxygen atoms in the protein's backbone or side chains).
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the fused furo[2,3-c]pyridine (B168854) ring system) and nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in the binding pocket.
π-π Stacking: Aromatic rings, like the pyridine (B92270) and furan (B31954) rings of the compound, can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Electrostatic Interactions: Occur between charged or polar groups on the ligand and the protein. nih.gov
For instance, in docking studies of similar heterocyclic compounds, the nitrogen atom of the pyridine ring is often identified as a key hydrogen bond acceptor. nih.gov The analysis of these non-bonded interactions provides critical insights for optimizing the ligand's structure to enhance its binding affinity and selectivity for a specific target. nih.govsemanticscholar.org
Table 1: Potential Ligand-Target Interactions for this compound
| Interaction Type | Potential Group on this compound | Potential Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond Donor | Aminomethyl group (-CH2NH2) | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Furan Oxygen | Serine, Threonine, Tyrosine, Lysine |
| π-π Stacking | Furopyridine ring system | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | Aromatic rings | Leucine, Isoleucine, Valine, Alanine |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[2,3-c]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. jocpr.com The fundamental principle is that the structural features of a molecule, such as its size, shape, and electronic properties, determine its activity. wikipedia.org By establishing a reliable mathematical relationship, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. nih.gov
The development of a QSAR model involves several key steps: nih.gov
Data Set Selection: A series of Furo[2,3-c]pyridine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target is compiled. This set is typically divided into a training set for model development and a test set for external validation. nih.gov
Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated. These are numerical values that quantify different aspects of the molecular structure. Descriptors can be classified into several types, including constitutional, topological, geometric (3D), and electronic. slideshare.net
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the calculated descriptors (the independent variables) to the biological activity (the dependent variable). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed. Internal validation techniques (e.g., leave-one-out cross-validation) and, crucially, external validation using the test set are performed to ensure the model is robust and not overfitted. nih.gov
For example, a QSAR study on related imidazo[1,2-a]pyridine (B132010) derivatives found that activity correlated significantly with global topological charge indices and the hydrophobicity of certain substituents. nih.gov This suggests that charge distribution across the molecule and hydrophobic interactions are key determinants of activity. nih.gov A similar approach for Furo[2,3-c]pyridine derivatives would likely identify critical physicochemical properties that govern their biological effects, providing a rational basis for designing more potent analogues.
Table 2: Steps in a Typical QSAR Study for Furo[2,3-c]pyridine Derivatives
| Step | Description | Example for Furo[2,3-c]pyridines |
|---|---|---|
| 1. Data Collection | Gather a set of Furo[2,3-c]pyridine analogues with measured biological activity. | A series of 20-30 derivatives with varying substituents and known IC₅₀ values. |
| 2. Descriptor Generation | Calculate molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic charges). | Descriptors like LogP, dipole moment, and HOMO/LUMO energies are computed. |
| 3. Variable Selection | Select the most relevant descriptors that correlate with activity. | Genetic algorithms or stepwise regression identify a small subset of key descriptors. |
| 4. Model Construction | Develop a mathematical equation linking the selected descriptors to activity. | Activity = c₀ + c₁(LogP) + c₂(HOMO) + ... |
| 5. Model Validation | Assess the model's statistical significance and predictive ability. | Check statistical metrics like R², Q², and predict the activity of a test set. |
Reaction Mechanism Studies Using Computational Chemistry for Furo[2,3-c]pyridine Syntheses
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. For the synthesis of the Furo[2,3-c]pyridine scaffold, computational methods can be used to map out the potential energy surface of a reaction, calculate activation energies, and predict the most likely reaction pathway.
Several synthetic routes have been developed for the isomeric furo[2,3-b]pyridine (B1315467) core, and these can serve as a basis for investigating the synthesis of Furo[2,3-c]pyridines. nih.gov Common strategies often involve the cyclization of appropriately substituted pyridine precursors. For example, a prominent method involves the nucleophilic aromatic substitution (SNAr) on a halopyridine followed by an intramolecular cyclization. nih.gov Another approach utilizes the heterocyclization of pyridine-N-oxide derivatives. nih.gov
Using computational methods like Density Functional Theory (DFT), researchers can model these reaction steps in detail:
Reactant and Product Optimization: The ground-state geometries of reactants, intermediates, and products are calculated to determine their relative stabilities.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for each elementary step of the reaction. The transition state represents the highest energy point along the reaction coordinate.
Energy Profile Calculation: By calculating the energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state gives the activation energy, which is a key factor determining the reaction rate.
Solvent Effects: Computational models can also incorporate the effects of the solvent on the reaction mechanism and energetics, providing a more realistic simulation of the experimental conditions.
Such studies can help rationalize observed product distributions, explain the effect of different catalysts or reaction conditions, and guide the optimization of synthetic routes to improve yields and selectivity for compounds like this compound.
Table 3: Computational Investigation of a Hypothetical Furo[2,3-c]pyridine Synthesis Step
| Computational Task | Objective | Information Gained |
|---|---|---|
| Geometry Optimization | Find the lowest energy structure of reactants, intermediates, and products. | Bond lengths, bond angles, and relative stabilities. |
| Transition State Search | Locate the saddle point on the potential energy surface connecting reactant and product. | Structure of the transition state; identifies the bonds being formed/broken. |
| Frequency Calculation | Characterize stationary points as minima (reactants/products) or transition states. | Confirmation of transition state structure (one imaginary frequency); zero-point vibrational energies. |
| Reaction Path Following | Trace the minimum energy path from the transition state to the reactant and product. | Confirmation that the correct transition state has been found for the desired reaction. |
Conformational Analysis and Molecular Dynamics Simulations
While static pictures from molecular docking are useful, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility and time-dependent behavior of molecules.
Conformational Analysis focuses on identifying the stable, low-energy three-dimensional arrangements (conformations) of a molecule. For this compound, a key flexible bond is the C-C bond connecting the aminomethyl group (-CH₂NH₂) to the furan ring. Rotation around this bond can lead to different spatial orientations of the amine group relative to the rigid ring system. Computational methods can systematically rotate this bond and calculate the potential energy at each step, revealing the energy barriers between conformations and identifying the most stable conformers. This information is crucial because the biological activity of a molecule can depend on its ability to adopt a specific "bioactive" conformation that fits optimally into a target's binding site. rsc.org
Molecular Dynamics (MD) Simulations provide a more comprehensive view by simulating the atomic motions of a system over time. nih.gov In a typical MD simulation of this compound complexed with a protein target, the system is placed in a simulated aqueous environment, and the forces on each atom are calculated. Newton's equations of motion are then used to predict the positions and velocities of the atoms over a series of very short time steps (femtoseconds).
MD simulations can be used to:
Assess the stability of the docked pose of a ligand in the binding site.
Observe conformational changes in both the ligand and the protein upon binding.
Analyze the dynamics of key interactions, such as the formation and breaking of hydrogen bonds over time.
Calculate the binding free energy of the ligand to the protein using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). peerj.com This provides a more accurate estimate of binding affinity than docking scores alone, as it accounts for solvent effects and entropic contributions. peerj.com
These simulations offer a dynamic picture of the molecular recognition process, highlighting the flexibility of the ligand and target and providing a more robust validation of docking predictions. nih.govpeerj.com
Table 4: Key Parameters and Outputs of an MD Simulation Study
| Parameter/Analysis | Description | Insight Provided |
|---|---|---|
| Simulation Time | The total duration of the simulation (e.g., 100 nanoseconds). | Ensures adequate sampling of conformational space. |
| Root Mean Square Deviation (RMSD) | A measure of the average deviation of atomic positions over time, compared to a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein and ligand. |
| Binding Free Energy (e.g., MM/PBSA) | Calculation of the free energy change upon ligand binding. | Provides a quantitative estimate of binding affinity. peerj.com |
Applications and Future Research Directions
Development as Novel Vaccine Adjuvants
Vaccine adjuvants are critical components that enhance the immunogenicity of antigens, thereby inducing a more robust and durable immune response. bohrium.commdpi.com Adjuvants can reduce the amount of antigen needed and the number of immunizations required. bohrium.com The mechanisms of adjuvants are varied and can include enhancing antigen uptake and presentation by antigen-presenting cells (APCs), activating inflammasomes, and stimulating the production of cytokines and chemokines that direct the immune response. bohrium.com
Common adjuvants include aluminum salts (alum), which primarily stimulate a Th2 immune response, and oil-in-water emulsions like MF59 and AS03. bohrium.commdpi.com More recent developments include Toll-like receptor (TLR) agonists, such as monophosphoryl lipid A (MPL), a component of the AS04 adjuvant, which can drive a potent immune response. nih.gov For instance, the combination of adjuvants, like CpG motifs with aluminum salts, can result in powerful cellular and humoral immunity. nih.gov
Currently, there is no specific research in the reviewed literature that details the use of Furo[2,3-c]pyridin-2-ylmethanamine or its close analogues as vaccine adjuvants. However, the exploration of novel, well-defined chemical entities as adjuvants is an active area of research. invivogen.com Given the known immunomodulatory activities of some heterocyclic compounds, investigating the potential of the furopyridine scaffold to act as an adjuvant or as a carrier for haptens in future vaccine formulations could be a worthwhile endeavor.
Potential in Targeted Cancer Therapies
The furopyridine core is a prominent scaffold in the design of targeted cancer therapies, primarily due to its ability to function as a "hinge-binding" fragment in kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov
Derivatives of the furopyridine family have demonstrated significant potential by targeting various kinases involved in cancer progression. For example, certain furopyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme involved in cell cycle regulation. nih.gov Similarly, the broader family of pyridine-containing heterocycles has been extensively studied for anticancer effects, with some compounds showing remarkable inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and CDK2/cyclin A2 kinases. researchgate.net
Research has also shown that aminofuro[3,2-c]pyridines can be potent and selective inhibitors of c-Met and RON kinases, which are implicated in tumorigenic growth and migration. researchgate.net Furthermore, some furan[3,2-c]pyridine derivatives have exhibited strong cytotoxicity against esophageal cancer cell lines. mdpi.com Furo[2,3-d]pyrimidine-based chalcones have also shown potent anti-proliferative activity against a wide range of human cancer cell lines, including resistant breast cancer cells. nih.gov
Table 1: Anticancer Activity of Furopyridine Derivatives and Related Compounds
| Compound Class | Target(s) | Cancer Model(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Furopyridine Derivatives | CDK2/cyclin A2 | Human cancer cell lines (HCT-116, MCF-7, HepG2, A549) | Showed potent inhibitory activity against CDK2, with IC50 values comparable to the reference inhibitor roscovitine. | nih.gov |
| Pyrazolo[3,4-b]pyridine Derivatives | EGFR-TK | Human cancer cell lines (MCF-7, HepG2, HCT116) | Demonstrated significant anticancer activity with low IC50 values. | researchgate.net |
| Furan[3,2-c]pyridine Derivatives | METAP2, EGFR | Esophageal cancer cell lines (KYSE70, KYSE150) | Exhibited strong cytotoxicity, achieving a 99% inhibition of cell growth at a 20.00 µg/mL concentration. | mdpi.com |
| 6-Aminofuro[3,2-c]pyridines | cMET, RON kinases | Tumor xenograft models | Showed in vivo efficacy upon oral dosing. | researchgate.net |
| Furo[2,3-d]pyrimidine-based Chalcones | Not specified (general cytotoxicity) | NCI 60 cell line panel, resistant MCF-7 breast cancer cells | Displayed potent anti-proliferative activity with mean GI50 values as low as 1.23 μM. | nih.gov |
Role as Chemical Probes for Biological System Investigations
A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target. The specificity and binding affinity of furopyridine derivatives to various biological targets, particularly protein kinases, make them excellent candidates for development as chemical probes. nih.gov
By interacting with targets like CDK2, EGFR, and c-Met, these compounds can be used to investigate the roles of these enzymes in cellular processes. nih.govresearchgate.netresearchgate.net For instance, a selective furopyridine-based inhibitor could be used to elucidate the specific downstream signaling pathways regulated by a particular kinase in both healthy and diseased states. The development of functionalized furopyridines, perhaps with fluorescent tags or biotin (B1667282) labels, would further enhance their utility as probes for techniques such as fluorescence microscopy and affinity purification.
Exploration of Novel Synthetic Methodologies for this compound and its Analogues
The growing interest in furopyridines for medicinal chemistry has driven the development of efficient and versatile synthetic routes. nih.gov A key challenge is the creation of a core structure that allows for easy diversification to explore structure-activity relationships (SAR). nih.gov
Several synthetic strategies for the furo[2,3-b]pyridine (B1315467) core, an isomer of the title compound, have been reported. These include:
Palladium-catalyzed one-pot syntheses: This approach often involves Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov
Cyclization from substituted pyridines: A concise, 4-step synthesis has been developed to produce furo[2,3-b]pyridines with functional handles at specific positions, making them suitable for subsequent cross-coupling reactions. nih.gov This method is amenable to gram-scale production. nih.gov
Intramolecular Diels-Alder reactions: This method can yield a dihydrofuro[2,3-b]pyridine, which is then oxidized to the final aromatic core. nih.gov
Reaction of aminofuropyridines: The synthesis of furo[2,3-b]pyridine formamidines has been achieved through the reaction of 3-amino-furo[2,3-b]pyridines with reagents like dimethylformamide/phosphoroxide chloride. nih.gov
Coupling of halopyridones: A process involving the coupling of a halopyridone with a substituted acetylene (B1199291) has been used to synthesize substituted furanylpyridines, which are intermediates for HIV protease inhibitors. google.com
These methodologies provide a toolbox for chemists to generate libraries of this compound analogues, facilitating the optimization of their biological activities.
Identification and Exploration of New Biological Targets for Furo[2,3-c]pyridine (B168854) Compounds
While kinases are a major focus, research indicates that the furopyridine scaffold can interact with a variety of other biological targets, opening up new avenues for therapeutic development. researchgate.net
Studies on different isomers and derivatives have revealed a broad spectrum of biological activities. Furo[2,3-b]pyridine derivatives have been shown to inhibit tubulin polymerization and have activity against Lck and Akt kinases. nih.gov Some compounds containing this scaffold also act as inverse agonists of the cannabinoid receptor (CB1R). researchgate.net Furthermore, derivatives of the isomeric furo[3,2-c]pyridine (B1313802) ring system have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine (B1211576) D2 receptor, suggesting potential applications in treating central nervous system disorders. nih.gov The general pyridine (B92270) motif is also found in compounds with antiviral and antimicrobial properties. researchgate.net
Table 2: Identified Biological Targets for Furopyridine Scaffolds
| Target | Compound Class | Potential Therapeutic Area | Reference(s) |
|---|---|---|---|
| CDK2, Akt, Lck Kinases | Furo[2,3-b]pyridine derivatives | Cancer | nih.gov |
| EGFR, cMET, RON Kinases | Furopyridine derivatives | Cancer | researchgate.netresearchgate.net |
| Tubulin | Furo[2,3-b]pyridine derivatives | Cancer | nih.gov |
| Serotonin 5-HT1 & 5-HT2 Receptors | Furo[3,2-c]pyridine derivatives | Antipsychotic | nih.gov |
| Cannabinoid Receptor (CB1R) | Furo[2,3-b]pyridine derivatives | Not specified | researchgate.net |
| HIV Protease | Furo[2,3-b]pyridine intermediates | Antiviral (HIV/AIDS) | google.com |
The continued exploration of compound libraries based on the this compound scaffold against diverse biological screens is likely to uncover new and unexpected therapeutic targets.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming ring fusion and substitution patterns. For example, the methanamine proton resonates at δ 3.2–3.5 ppm in DMSO-d₆, while furan protons appear as doublets near δ 6.8–7.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS (NIST data) identifies molecular ions at m/z 148.0637 [M+H]⁺ for C₈H₈N₂O, with fragmentation patterns distinguishing regioisomers (e.g., furo[2,3-c] vs. furo[3,2-c] derivatives) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for hexahydro derivatives, where chair conformations influence reactivity .
Validation : Cross-referencing with IR (C-N stretches at 1250–1350 cm⁻¹) ensures structural integrity.
How can researchers address contradictory data in biological assays involving this compound?
Advanced Research Focus
Contradictions in activity data often stem from:
- Assay Conditions : Variations in buffer composition (e.g., Tris vs. PBS) can alter protonation states of the methanamine group, affecting binding. Standardize pH (7.4) and ionic strength.
- Cellular Context : Off-target effects in cancer cell lines (e.g., HepG2 vs. MCF-7) may reflect differences in transporter expression. Use isogenic cell lines for comparative studies .
- Metabolic Stability : Hepatic microsome assays (e.g., rat vs. human) reveal species-specific degradation rates, explaining discrepancies in in vivo efficacy .
Mitigation Strategies : Include positive controls (e.g., staurosporine for kinase assays) and validate findings across orthogonal assays (e.g., SPR vs. fluorescence polarization).
What computational approaches are effective for predicting the reactivity of this compound derivatives?
Q. Advanced Research Focus
- DFT Calculations : Used to model electrophilic aromatic substitution (EAS) at the 5-position of the pyridine ring, predicting regioselectivity for halogenation or nitration .
- Molecular Dynamics (MD) : Simulates binding modes to targets like B-Raf, identifying key residues (e.g., Glu501 and Asp594) for rational drug design .
- ADMET Prediction : Tools like SwissADME estimate logP values (~1.8) and permeability, guiding structural modifications to improve bioavailability .
Limitations : DFT may underestimate steric effects in bulky derivatives, necessitating experimental validation.
How can scale-up synthesis maintain purity and yield for this compound?
Q. Basic Research Focus
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by minimizing residence time, achieving >90% purity at gram-scale .
- Crystallization Optimization : Use mixed solvents (e.g., EtOAc/hexane, 3:1) to enhance crystal lattice formation, critical for removing trace impurities .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, adjusting feed rates to maintain stoichiometric balance .
Challenges : Residual palladium from catalytic steps must be controlled (<10 ppm) via scavengers like SiliaBond Thiol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
